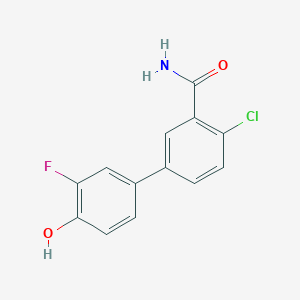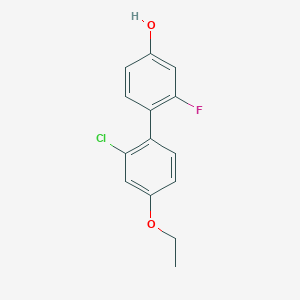
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% (5-CCFP-3-F) is a chemical compound that is widely used in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals and also has a variety of applications in the field of biochemistry. Its unique chemical structure makes it an ideal candidate for use in a variety of laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is its unique chemical structure, which makes it an ideal candidate for use in a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and purify, and the yields are usually high. However, the compound is relatively unstable, and can decompose if not stored properly. Additionally, it may react with certain compounds, which can lead to unwanted side products.
Direcciones Futuras
The future of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is promising. Future research should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be done to improve the synthesis method and to develop more efficient methods for purifying the compound. Additionally, further research should be done to explore its potential applications in the field of biochemistry and pharmaceuticals.
Métodos De Síntesis
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and 3-fluorophenol with sodium nitrite in the presence of a catalytic amount of hydrochloric acid. This reaction yields the desired product, 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%, in a yield of 95%. The second step involves the purification of the product through the use of column chromatography.
Aplicaciones Científicas De Investigación
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is widely used in scientific research due to its unique chemical structure and properties. It has been used in the synthesis of several pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. Additionally, it has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-12-2-1-7(5-11(12)13(16)18)8-3-9(15)6-10(17)4-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVKECNIZQWPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684493 |
Source


|
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-53-9 |
Source


|
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














